Afroside B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

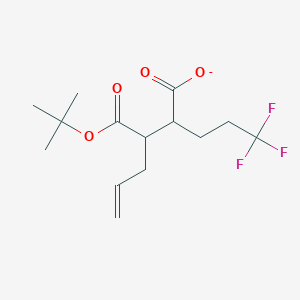

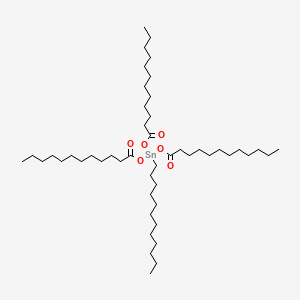

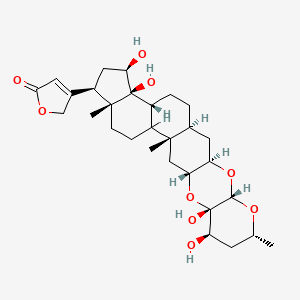

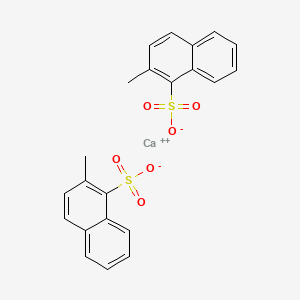

Afroside B is a cardiac glycoside obtained from the plant Gomphocarpus fruticosus. It is a derivative of afroside, characterized by the presence of a carbonyl group at the tenth carbon position and a secondary hydroxyl group in the nucleus, provisionally placed at the eleventh carbon position . This compound is known for its potential therapeutic applications, particularly in the treatment of heart-related conditions.

Preparation Methods

Afroside B can be synthesized through the acetylation of afroside, producing a triacetate compound. The reduction of afroside with sodium borohydride yields afrosidol, which lacks the carbonyl group at the tenth carbon position . Hydrolysis of afroside produces α-anhydroafrogenin, which forms a monoacetate . The preparation of this compound involves isolating the cyclic hemiacetal form of afroside, which is the only form that has been obtained in pure condition .

Chemical Reactions Analysis

Afroside B undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and acetylating agents for the formation of acetates . The major products formed from these reactions include afrosidol, α-anhydroafrogenin, and their respective acetates .

Scientific Research Applications

Afroside B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Afroside B exerts its effects primarily by inhibiting sodium-potassium ATPase, an enzyme responsible for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound a potential therapeutic agent for heart-related conditions .

Comparison with Similar Compounds

Afroside B is similar to other cardiac glycosides, such as calactin, calotoxin, and calotropin, which are also derived from plants of the Apocynaceae family . this compound is unique due to its specific chemical structure, particularly the presence of a carbonyl group at the tenth carbon position and a secondary hydroxyl group in the nucleus . This unique structure contributes to its distinct chemical reactivity and therapeutic potential.

Similar compounds include:

- Calactin

- Calotoxin

- Calotropin

- Frugoside

- 15β-Hydroxycalactin

- 12β-Hydroxycoroglaucigenin

- 15β-Hydroxyuscharin

- Uscharidin

- Uscharin

- Uzarigenin

These compounds share similar biological activities and therapeutic potentials but differ in their specific chemical structures and reactivities .

Properties

CAS No. |

11002-82-7 |

|---|---|

Molecular Formula |

C29H42O9 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

3-[(1S,3R,5S,7R,9R,10S,12R,14S,18R,19R,21R,22S,23R)-9,10,21,22-tetrahydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H42O9/c1-14-8-23(31)29(34)25(36-14)37-20-10-16-4-5-18-17(26(16,2)12-21(20)38-29)6-7-27(3)19(11-22(30)28(18,27)33)15-9-24(32)35-13-15/h9,14,16-23,25,30-31,33-34H,4-8,10-13H2,1-3H3/t14-,16+,17?,18-,19-,20-,21-,22-,23-,25+,26+,27-,28-,29+/m1/s1 |

InChI Key |

HNOFNBVWCFKUEQ-AUDPLJMXSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5C([C@]4(C[C@H]3O2)C)CC[C@]6([C@@]5([C@@H](C[C@@H]6C7=CC(=O)OC7)O)O)C)O)O |

Canonical SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C)CCC6(C5(C(CC6C7=CC(=O)OC7)O)O)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)